What is Erlotinib exactly?
Erlotinib (also known as OSI-774 and 11C Erlotinib) is a class of organic compounds called quinazolinamines. These heterocyclic aromatic compounds are composed of a quinazoline moiety substituted by one or several amine groups.
Erlotinib, CP-358774, is an EGFR tyrosine kinase inhibitor that directly acts on human EGFR. Erlotinib decreases EGFR Autophosphorylation in intact Tumor Cells with an IC50 at 20 nM.
Erlotinib, a medication used to treat pancreatic and non-small cell lung carcinomas (NSCLC), is taken by mouth.
Biological activity of Erlotinib
Erlotinib can be described as a quinazoline derivative that has antineoplastic qualities. Erlotinib Competing with adenosinetriphosphate (Adenosine Triphosphate), Erlotinib reversibly binds with the intracellular catalytic domain of epidermal Growth Factor receptor (EGFR), tyrosine kinase. This reversibly inhibits EGFR phosphorylation and blocks the signal transduction and tumorigenic effects.
Erlotinib is practically insoluble in water and is considered a relatively neutral molecule. Erlotinib was detected in urine and blood, as well as other biofluids.
Erlotinib is found in the cell's cytoplasm and membrane, as predicted by logP. Erlotinib can be involved in several enzymatic processes. Erlotinib can also be transformed into Erlotinib via its interaction with the enzyme multidrug-resistant protein 1. Erlotinib can also be converted to Erlotinib via the action on the enzyme ATP-binding cassette subfamily g member.
Physiological effects of Erlotinib
Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 uM). This inhibits tumor growth in human head and neck carcinoma HN5 tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 uM) and JAK2 mutant JAK2V617F positive hematopoietic progenitor cells (IC50 = 5 uM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing Erlotinib have been used to treat certain forms of cancer, including non-small cell lung cancer.
Mechanism of action of Erlotinib
Iressa, gefitinib, was the first drug in this class. Erlotinib targets epidermal growth factor receptor tyrosine kinase (EGFR). This is a highly expressed protein that can sometimes be mutated in different types of cancer. It binds to the receptor's adenosine triphosphate binding site in a reversible way. Erlotinib, to transmit the signal, two EGFR molecules must form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. The signal cascades cannot be initiated if Erlotinib binds EGFR.
Interactions of Erlotinib
Erlotinib has not been shown to be a substrate of OATP1B1 (or OATP1B3).
Erlotinib is mainly metabolized in the liver by the enzyme CYP3A4. Inducing this enzyme (i.e., St John's wort and other compounds that stimulate this enzyme (i.e.
Bioavailability of Erlotinib
The oral absorption of Erlotinib is approximately 60%. Its bioavailability can be significantly increased by eating, increasing it to almost 100%. Peak plasma levels occur four hours after administration. pH affects solubility.
Erlotinib pH increases, causing a decrease in solubility. Also, smoking can reduce exposure to Erlotinib.
Uses of Erlotinib
Erlotinib is an EGFR-targeted medication for the treatment of non-small-cell lung carcinoma. EGFR is a small tyrosine kinase inhibitor that has the most significant effect on tumor growth inhibition and animal survival.
Erlotinib may be prescribed to treat non-small cell lung carcinoma, advanced unresectable and metastatic prostate cancers, and pancreatic cancer.
Erlotinib may treat metastatic, advanced, or metastatic pancreatic cancer or non-small cell lung carcinoma. Erlotinib therapy may cause temporary elevations in serum aminotransferase and occasionally acute liver injury.